4-Chloro-2-methylanisole
Description
Significance of Anisole (B1667542) Derivatives in Organic Synthesis and Medicinal Chemistry
Anisole and its derivatives are fundamental precursors in the synthesis of a wide array of more complex molecules. flavorfrenzy.comontosight.ai The methoxy (B1213986) group (-OCH3) on the anisole ring is an ortho, para-directing activator, meaning it increases the reactivity of the aromatic ring towards electrophilic substitution and directs incoming functional groups to specific positions. flavorfrenzy.comwikipedia.org This property is highly advantageous in organic synthesis, allowing for the controlled construction of substituted aromatic compounds.
In medicinal chemistry, anisole derivatives are integral to the development of new therapeutic agents. flavorfrenzy.comalfa-chemistry.com They serve as scaffolds in the synthesis of pharmaceuticals, with applications in anticancer, antibacterial, and antiviral drug discovery. flavorfrenzy.comalfa-chemistry.com By modifying the structure of anisole derivatives, chemists can fine-tune the biological activity and pharmacokinetic properties of drug candidates. alfa-chemistry.com Some anisole derivatives also show potential in treating inflammatory conditions and neurological diseases. alfa-chemistry.com
Overview of Chlorinated Aromatic Ethers as Research Substrates
Chlorinated aromatic ethers, a specific subclass of halogenated anisoles, are widely utilized as research substrates. scbt.com The presence of chlorine atoms on the aromatic ring introduces unique electronic and steric properties, influencing the molecule's reactivity in nucleophilic substitution reactions. scbt.com These compounds are studied to understand reaction mechanisms and kinetics, often serving as model systems for more complex chemical transformations. scbt.com
Furthermore, chlorinated aromatic ethers are relevant in environmental science, where their behavior as potential pollutants and their degradation pathways are investigated. scbt.com The study of their reactions, such as those with chlorine during water disinfection, provides insights into the formation of disinfection byproducts. researchgate.netnih.gov The synthesis of various chlorinated aromatic ethers is crucial for toxicological studies and for developing analytical methods to detect their presence in the environment. mdpi.com
A Detailed Look at 4-Chloro-2-methylanisole
Chemical Structure:
This compound features a benzene (B151609) ring substituted with a chlorine atom at the para-position (position 4), a methyl group at the ortho-position (position 2), and a methoxy group at position 1.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H9ClO | scbt.com |
| Molecular Weight | 156.61 g/mol | scbt.comnih.gov |
| CAS Number | 3260-85-3 | scbt.comsielc.com |
| Appearance | Yellow oil | core.ac.uk |
| Melting Point | 36-39 °C | chemicalbook.com |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, acetone, and chloroform. | ontosight.ai |
Synthesis of this compound
A common method for the synthesis of this compound involves the chlorination of 2-methylanisole (B146520). core.ac.ukontosight.ai One specific procedure utilizes iron(III) chloride (FeCl3) as a catalyst. In this method, 2-methylanisole is reacted with a chlorinating agent in the presence of FeCl3. The reaction is typically heated, for instance at 60°C for 24 hours, to achieve a high yield of the desired product. core.ac.uk Purification of the resulting this compound is often accomplished through flash column chromatography. core.ac.uk
Another synthetic approach starts from 4-chloro-2-methylaniline. chemicalbook.com While the direct conversion to this compound is not detailed, this highlights the availability of related starting materials for various synthetic strategies.
Physical and Chemical Properties
This compound is a yellow, oily liquid at room temperature with a melting point in the range of 36-39 °C. core.ac.ukchemicalbook.com It is insoluble in water but demonstrates good solubility in common organic solvents. ontosight.ai
Spectroscopic Data:
The structural identity of this compound can be confirmed by various spectroscopic techniques.
Interactive Data Table: Spectroscopic Data for this compound
| Spectroscopy Type | Key Signals | Source |
| ¹H NMR (500 MHz, CDCl₃) | δ 3.77 (s, 3H), 6.80−6.85 (m, 2H), 7.21−7.26 (m, 2H) | core.ac.uk |
| ¹³C NMR (126 MHz, CDCl₃) | δ 55.5 (CH₃), 115.2 (2 × CH), 125.5 (C), 129.3 (2 × CH), 158.2 (C) | core.ac.uk |
| Mass Spectrometry (EI) | m/z 142 (M⁺, 100), 127 (46), 99 (39), 84 (16) | core.ac.uk |
Note: The reported mass spectrum data appears to be for 4-chloroanisole, not this compound, as the molecular ion (M+) at m/z 142 corresponds to the molecular weight of 4-chloroanisole.
Applications in Research and Industry
This compound serves as a valuable intermediate in organic synthesis. Its substituted aromatic structure makes it a suitable starting material for the preparation of more complex molecules. For instance, it can be used in the synthesis of various substituted anilines and other fine chemicals. orgsyn.org The analysis of this compound can be performed using reverse-phase high-performance liquid chromatography (HPLC). sielc.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1-methoxy-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-6-5-7(9)3-4-8(6)10-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYDAUQHTVCCBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041507 | |
| Record name | 4-Chloro-2-methylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3260-85-3 | |
| Record name | 4-Chloro-1-methoxy-2-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3260-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-methylanisole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003260853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3260-85-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300882 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-2-methylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-methylanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.873 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLORO-2-METHYLANISOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G3KQ2A26K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Derivatization of 4 Chloro 2 Methylanisole
Direct Synthesis Strategies for 4-Chloro-2-methylanisole
The preparation of this compound is primarily accomplished through direct chlorination of 2-methylanisole (B146520) or via multi-step pathways commencing from functionalized precursors. These methodologies are designed to regioselectively introduce a chlorine atom onto the aromatic scaffold.
Catalytic Chlorination Approaches, including Iron(III)-Catalyzed Procedures
A prevalent method for synthesizing this compound is the direct chlorination of 2-methylanisole. This electrophilic aromatic substitution is typically accelerated by a Lewis acid catalyst, which enhances the electrophilicity of the chlorinating agent. Iron(III) chloride (FeCl3) is a commonly utilized catalyst for this purpose. The reaction involves treating 2-methylanisole with a chlorinating agent like sulfuryl chloride (SO2Cl2) in the presence of catalytic FeCl3. The catalyst polarizes the chlorinating agent, facilitating the substitution reaction at the electron-rich positions of the aromatic ring. While this compound is the principal product, the formation of other isomers as byproducts can occur.
In a study detailing the chlorination of 2-methylanisole using sulfuryl chloride, the reaction was found to be effectively catalyzed by iron(III) chloride in a carbon tetrachloride solvent at room temperature. The primary product was confirmed to be this compound. However, the reaction also yielded smaller quantities of 6-chloro-2-methylanisole and 4,6-dichloro-2-methylanisole.
Multi-step Synthetic Routes from Precursor Compounds, such as 2-methoxy-5-chlorobenzaldehyde
An alternative synthetic route to this compound employs a multi-step sequence starting from a more elaborate precursor like 2-methoxy-5-chlorobenzaldehyde. This strategy offers superior regiochemical control as the chlorine atom is already positioned on the aromatic ring, thereby circumventing the formation of isomeric mixtures that can arise from direct chlorination.
A key transformation in this route is the Wolff-Kishner reduction of the aldehyde functionality in 2-methoxy-5-chlorobenzaldehyde. This process involves the initial conversion of the aldehyde to its corresponding hydrazone via treatment with hydrazine (B178648) hydrate. Subsequent heating of the hydrazone with a potent base like potassium hydroxide (B78521) in a high-boiling solvent such as diethylene glycol leads to the reduction of the carbonyl group to a methyl group, affording the desired this compound.
Functional Group Transformations and Derivatization Reactions of this compound
The chemical behavior of this compound is dictated by the electronic effects of its substituents: the electron-donating methoxy (B1213986) and methyl groups and the deactivating but ortho-, para-directing chloro group. This substitution pattern governs the molecule's reactivity in various chemical transformations.
Electrophilic Substitution Reactivity of the Aromatic Ring System
The aromatic ring of this compound is activated towards electrophilic attack due to the presence of the methoxy and methyl groups. These groups direct incoming electrophiles to the ortho and para positions relative to themselves. However, the existing substituents on the ring limit the available sites for further substitution. The positions ortho to the methoxy group are sterically encumbered by the adjacent methyl and chloro groups. The position para to the methoxy group is already occupied by the chlorine atom. Consequently, further electrophilic substitution is most likely to occur at the positions ortho to the methyl group.
Nitration Studies and Adduct Formation of Related Isomers (e.g., 2-chloro-4-methylanisole)
Investigations into the nitration of isomers, such as 2-chloro-4-methylanisole, offer valuable insights into the reactivity of this class of compounds. The nitration of 2-chloro-4-methylanisole with nitric acid in acetic anhydride (B1165640) has been shown to produce a mixture of substitution and addition products. The primary substitution products result from the replacement of a hydrogen atom on the aromatic ring with a nitro group. Notably, the reaction also yields diastereoisomeric adducts, which are identified as 3,4,5,6-tetrasubstituted-4-nitro-5-cyclohexa-2,6-dien-1-yl acetates. The formation of these adducts proceeds through the nucleophilic attack of acetate (B1210297) on a nitronium ion intermediate, underscoring the complex reaction pathways involved in the electrophilic nitration of substituted anisoles.
Regioselectivity and Stereochemical Considerations in the Synthesis of this compound Analogues
The regiochemical outcome of synthetic transformations on the this compound scaffold is primarily governed by the directing effects of the substituents already present on the benzene (B151609) ring: the methoxy (-OCH3), methyl (-CH3), and chloro (-Cl) groups. In electrophilic aromatic substitution reactions, the positions for incoming electrophiles are determined by the interplay of the electronic properties of these groups. pressbooks.publibretexts.org
The methoxy group is a strong activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance. Similarly, the methyl group is a weakly activating group and also an ortho, para-director. Conversely, the chlorine atom is a deactivating group due to its inductive electron-withdrawing effect, yet it is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance.
When these directing effects are considered in concert for this compound, the potential sites for electrophilic attack are the carbons at positions 3, 5, and 6. The methoxy group strongly directs to its ortho (position 6) and para (position 3, which is blocked by the methyl group's relative position) positions. The methyl group directs to its ortho (position 3) and para (position 6) positions. The chloro group directs to its ortho (positions 3 and 5) and para (position 2, which is blocked by the methyl group) positions. The cumulative effect generally favors substitution at the 6-position, which is activated by both the methoxy and methyl groups, and to a lesser extent at the 5-position, influenced by the chloro and methoxy groups. Steric hindrance can also play a significant role in determining the final product distribution. fiveable.me
Stereochemical Considerations in Analogue Synthesis
While the core structure of this compound is achiral, the synthesis of its analogues can readily introduce chirality, necessitating careful consideration of stereochemical control. This is particularly relevant when introducing substituents that contain stereocenters or when performing reactions that create new stereocenters on a side chain attached to the aromatic ring.
The asymmetric synthesis of such analogues, aiming to produce a single enantiomer or diastereomer, often relies on the use of chiral catalysts, chiral auxiliaries, or chiral starting materials. For instance, the introduction of a chiral side chain can be achieved through stereoselective reactions such as asymmetric aldol (B89426) additions, Michael additions, or alkylations of a precursor attached to the this compound core.
A significant challenge in the stereoselective synthesis of these analogues is to control the formation of new chiral centers in a predictable manner. This often involves the use of transition metal catalysts bearing chiral ligands or organocatalysts. The choice of catalyst and reaction conditions can profoundly influence both the enantiomeric excess (a measure of the purity of a single enantiomer) and the diastereomeric ratio (the ratio of different diastereomers) of the product.
For example, in a hypothetical synthesis of an analogue with a chiral alcohol in a side chain, an asymmetric reduction of a corresponding ketone would be a key step. The choice of a chiral reducing agent, such as a borane (B79455) reagent complexed with a chiral oxazaborolidine (Corey-Bakshi-Shibata reduction), would be critical to achieving high enantioselectivity.
The following interactive table provides a hypothetical overview of how different synthetic strategies could be employed to control regioselectivity and stereochemistry in the synthesis of this compound analogues.
| Target Analogue Feature | Synthetic Strategy | Key Reagents/Catalysts | Expected Outcome |
| Introduction of a nitro group at the 6-position | Electrophilic Aromatic Substitution (Nitration) | HNO₃, H₂SO₄ | Regioselective formation of 4-chloro-6-nitro-2-methylanisole. |
| Introduction of an acyl group at the 6-position | Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Regioselective acylation, precursor for further functionalization. |
| Introduction of a chiral amino alcohol side chain at the 6-position | Grignard reaction with a chiral aldehyde, followed by functional group manipulation | 6-bromo-4-chloro-2-methylanisole, Mg, chiral aldehyde | Diastereoselective formation of the corresponding alcohol. |
| Enantioselective reduction of a ketone on a side chain | Asymmetric Reduction | Ketone precursor, Chiral reducing agent (e.g., (R)- or (S)-CBS reagent) | Formation of a specific enantiomer of the corresponding alcohol. |
Ultimately, the successful synthesis of complex analogues of this compound with defined regiochemistry and stereochemistry requires a deep understanding of reaction mechanisms and the judicious selection of synthetic methodologies. The principles of directing group effects and asymmetric catalysis are the cornerstones upon which the rational design and construction of these novel chemical entities are built.
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Chloro 2 Methylanisole
Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-Chloro-2-methylanisole
NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, providing detailed information about the molecular structure of a compound. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are essential for complete structural assignment.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Analysis for Carbon Framework Assignment
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule and provides information about their electronic state. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule.
Aromatic Carbons: The six carbons of the benzene (B151609) ring will resonate in the downfield region of the spectrum (typically 110-160 ppm). The carbons directly attached to substituents (ipso-carbons) show distinct chemical shifts. The carbon bonded to the electron-donating methoxy (B1213986) group (C1) will be significantly downfield, while the carbons ortho and para to it will be shielded (shifted upfield). The carbon attached to the chlorine atom (C4) will also have a characteristic shift influenced by the halogen's electronegativity and inductive effects.
Methoxy Carbon (-OCH₃): The carbon of the methoxy group typically appears in the range of 55-60 ppm.
Methyl Carbon (-CH₃): The carbon of the methyl group is the most shielded, appearing furthest upfield, usually between 15-20 ppm.
¹³C NMR Spectral Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| Aromatic C-O | ~155-158 |
| Aromatic C-Cl | ~125-128 |
| Aromatic C-C | ~128-132 |
| Aromatic CH | ~112-131 |
| Methoxy (-OCH₃) | ~55-56 |
| Methyl (-CH₃) | ~16-17 |
| (Note: Predicted data based on typical values for similar structures) |
Mass Spectrometry (MS) for Molecular Structure Confirmation of this compound
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragments produced upon ionization.
Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns
In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule.
Molecular Ion Peak (M⁺): The molecular ion peak for this compound is expected at an m/z corresponding to its molecular weight (approximately 156 g/mol ). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio), a characteristic M+2 peak will be observed at m/z 158 with about one-third the intensity of the molecular ion peak.
Key Fragmentation Pathways: Common fragmentation pathways for this type of molecule include:
Loss of a methyl radical (•CH₃): This results in a fragment ion at [M-15]⁺ (m/z 141), which is often a prominent peak.
Loss of a methoxy radical (•OCH₃): This leads to a fragment at [M-31]⁺ (m/z 125).
Loss of a chlorine radical (•Cl): This produces a fragment at [M-35]⁺ (m/z 121).
Loss of formaldehyde (B43269) (CH₂O): Cleavage of the ether bond can lead to the loss of formaldehyde, resulting in a fragment at [M-30]⁺.
Major Fragments in the EI-MS of this compound
| m/z | Proposed Fragment |
| 158 | [M+2]⁺ Isotope Peak |
| 156 | [M]⁺ Molecular Ion |
| 141 | [M-CH₃]⁺ |
| 125 | [M-OCH₃]⁺ |
| 121 | [M-Cl]⁺ |
| (Note: Based on established fragmentation patterns for related compounds) |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Mixture Analysis
Gas chromatography-mass spectrometry is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is exceptionally well-suited for the analysis of volatile and semi-volatile compounds like this compound in complex mixtures.
The process involves injecting the sample into the GC, where it is vaporized and separated based on boiling point and polarity as it passes through a capillary column. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized, fragmented, and detected. This allows for the positive identification and quantification of this compound even at very low concentrations (in the parts-per-billion or parts-per-trillion range) in matrices such as environmental samples or food products. The technique's high sensitivity and selectivity make it a standard method for the trace analysis of haloanisoles.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Intermediates
Liquid chromatography-mass spectrometry is another powerful hyphenated technique that is ideal for the analysis of compounds that are not sufficiently volatile or thermally stable for GC-MS. While this compound itself is readily analyzed by GC-MS, LC-MS becomes crucial for studying its non-volatile intermediates, metabolites, or degradation products that may be formed during chemical reactions or environmental breakdown.
In LC-MS, compounds are separated in the liquid phase before being introduced into the mass spectrometer. Softer ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), are typically used. These methods often produce intact molecular ions with minimal fragmentation, making LC-MS particularly useful for identifying unknown polar analytes that may be present in a mixture alongside the parent this compound. This is especially relevant in metabolism studies or when investigating the environmental fate of the compound, where more polar, non-volatile species are often generated.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis of this compound
Infrared (IR) spectroscopy is a powerful analytical technique that provides information about the vibrational modes of a molecule. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrations of its chemical bonds. This absorption pattern is unique to the molecule and serves as a molecular "fingerprint." The analysis of the IR spectrum of this compound allows for the identification of its key functional groups and the characterization of its structural features.
The vibrational modes of this compound can be assigned by comparing its spectrum with those of related compounds, such as substituted anilines, phenols, and anisoles, and by using theoretical calculations like Density Functional Theory (DFT). researchgate.netresearchgate.netnih.govnih.gov The main absorption bands and their corresponding vibrational assignments for this compound are detailed below.
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring typically appear in the region of 3100-3000 cm⁻¹. researchgate.net
Methyl Group Vibrations: The methyl (–CH₃) group attached to the aromatic ring gives rise to characteristic stretching and bending vibrations. The asymmetric and symmetric C-H stretching modes are expected in the ranges of 2950-3050 cm⁻¹ and 2900-2950 cm⁻¹, respectively. princeton.edu Additionally, in-plane bending and rocking modes can be observed at lower frequencies.
C-O-C (Ether) Linkage Vibrations: The anisole (B1667542) moiety is characterized by the C-O-C ether linkage. This group results in two distinct stretching vibrations: an asymmetric C-O-C stretching band, which is typically strong and found around 1250 cm⁻¹, and a symmetric stretching band near 1040 cm⁻¹. nih.gov
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring are generally observed in the 1600-1450 cm⁻¹ region. These bands can provide information about the substitution pattern of the aromatic ring.
C-Cl Stretching: The vibration of the carbon-chlorine bond is highly dependent on the configuration of the molecule but is generally found in the 850-550 cm⁻¹ range. researchgate.net The presence of a strong absorption band in this region is a clear indicator of the chlorine substituent on the aromatic ring. researchgate.net
The following interactive table summarizes the principal vibrational modes for this compound and their expected frequency ranges.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretching | Aromatic Ring | 3100 - 3000 |
| Asymmetric C-H Stretching | -CH₃ | 3050 - 2950 |
| Symmetric C-H Stretching | -CH₃ | 2950 - 2900 |
| Aromatic C=C Stretching | Aromatic Ring | 1600 - 1450 |
| Asymmetric C-O-C Stretching | -O-CH₃ (Ether) | ~1250 |
| Symmetric C-O-C Stretching | -O-CH₃ (Ether) | ~1040 |
| C-Cl Stretching | -Cl | 850 - 550 |
Application of Advanced Spectroscopic Techniques in Elucidating Reaction Intermediates and Pathways involving Halogenated Anisoles
While conventional spectroscopic methods like FTIR and NMR are invaluable for characterizing stable molecules, the study of short-lived reaction intermediates and the elucidation of complex reaction pathways require more advanced techniques. For halogenated anisoles, which can undergo various reactions such as photodegradation, oxidation, or nucleophilic substitution, these advanced methods are crucial for understanding their reactivity and environmental fate.
Time-Resolved Spectroscopy: Time-resolved spectroscopy encompasses a suite of "pump-probe" techniques designed to study dynamic processes occurring on timescales from femtoseconds to seconds. wikipedia.orgvu.nl In a typical experiment, a "pump" laser pulse initiates a chemical reaction (e.g., by photoexcitation), and a subsequent, delayed "probe" pulse monitors the changes in the system.
Transient Absorption (TA) Spectroscopy: This technique measures the absorption spectrum of a sample at various time delays after the initial pump pulse. princeton.eduyoutube.com By analyzing the appearance and decay of new absorption features, TA spectroscopy can track the formation and lifetime of transient species like excited states, radicals, or other intermediates. researchgate.netrsc.org For a halogenated anisole, TA could be used to observe the formation of a triplet excited state or a phenoxyl radical intermediate following UV irradiation.
Time-Resolved Infrared (TRIR) Spectroscopy: TRIR provides structural information about transient species by probing their vibrational spectra as a function of time. wikipedia.orgunipr.it This is particularly powerful because the vibrational spectrum is highly sensitive to molecular structure. For example, TRIR could distinguish between different isomeric intermediates or track changes in bonding during a reaction involving a halogenated anisole. unipr.it It provides a direct window into the structural evolution of molecules during a chemical transformation.
Matrix Isolation Spectroscopy: Matrix isolation is a technique used to trap and study highly reactive or unstable species. theijes.comresearchgate.net The molecule of interest is mixed with a large excess of an inert gas (the matrix, e.g., argon or nitrogen) and deposited onto a cryogenic surface (typically at temperatures below 20 K). researchgate.netdoi.org This solid, inert environment isolates individual molecules, preventing them from reacting with each other and allowing for their spectroscopic characterization.
When combined with FTIR spectroscopy, matrix isolation is a formidable tool for studying reaction intermediates. For instance, a halogenated anisole could be co-deposited with a reactant like ozone or subjected to UV photolysis in situ within the matrix. The low temperature and isolation allow for the trapping of primary photoproducts or reaction intermediates, which can then be identified by their unique IR spectra. researchgate.netnih.gov This method has been successfully used to study the photochemistry of numerous organic molecules, providing clear evidence for reaction pathways that would be impossible to observe in the gas or liquid phase. theijes.comchemrxiv.org
Environmental Chemistry and Biodegradation Research of 4 Chloro 2 Methylanisole
Persistence and Transformation in Environmental Matrices
Investigation into the Absence of Biodegradation by Specific Soil Bacterial Strains (e.g., Flavobacterium peregrinum, Arthrobacter sp.)
Research into the microbial degradation of the herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA) has revealed the resistance of its methylated analog, 4-chloro-2-methylanisole, to breakdown by certain soil bacteria. A study involving Flavobacterium peregrinum, a bacterium capable of degrading MCPA, showed that while it could release all of the chlorine from MCPA as chloride, a phenol, identified as 4-chloro-2-methylphenol (B52076), accumulated in the medium. nih.gov Notably, cell extracts from both F. peregrinum and a phenoxyacetate-metabolizing Arthrobacter sp. were able to dehalogenate MCPA and various catechols, but not this compound. nih.gov This indicates that the enzymatic machinery present in these specific bacterial strains, while effective on the phenoxyacetic acid structure, is incapable of metabolizing the anisole (B1667542) counterpart.
The inability of these soil bacteria to degrade this compound suggests a level of persistence of this compound in environments where such microbial populations are prevalent. The stability of the methoxy (B1213986) group in the anisole structure appears to prevent the initial steps of degradation that are observed with the phenoxyacetic acid.
Interactive Data Table: Bacterial Strain and Degradation Capability
| Bacterial Strain | Compound | Degradation Observed | Metabolite Formed |
| Flavobacterium peregrinum | 4-chloro-2-methylphenoxyacetic acid (MCPA) | Yes | 4-chloro-2-methylphenol |
| Flavobacterium peregrinum | This compound | No | - |
| Arthrobacter sp. | 4-chloro-2-methylphenoxyacetic acid (MCPA) | Yes | 4-chloro-2-methylphenol |
| Arthrobacter sp. | This compound | No | - |
Photocatalytic Transformation Pathways, specifically on Titanium Dioxide (TiO₂) Surfaces
The photocatalytic degradation of chlorinated aromatic compounds using semiconductor catalysts like titanium dioxide (TiO₂) has been a subject of significant research. When TiO₂ is irradiated with UV light, it generates electron-hole pairs that produce highly reactive oxygen species, which in turn can break down persistent organic pollutants. researchgate.net
While specific studies on the photocatalytic transformation of this compound are not extensively detailed in the provided search results, the degradation of similar compounds like 4-chlorophenol (B41353) on TiO₂ surfaces provides insight into potential pathways. The process typically involves the generation of hydroxyl radicals that attack the aromatic ring, leading to hydroxylation, dechlorination, and eventual ring cleavage. The efficiency of this degradation is influenced by factors such as the crystalline structure of TiO₂ (anatase being generally more photoactive), its surface area, and the annealing temperature used in its preparation. semanticscholar.orginternationaljournalcorner.com For instance, the optimal annealing temperature for TiO₂ used in the degradation of 4-chlorophenol was found to be 650°C. semanticscholar.orginternationaljournalcorner.com It is plausible that this compound would undergo a similar degradation mechanism on an illuminated TiO₂ surface, initiated by hydroxyl radical attack on the benzene (B151609) ring or the methyl and methoxy substituents.
Metabolite Identification and Pathway Elucidation Related to this compound
Characterization as a Minor Intermediate in Herbicide Degradation (e.g., 4-chloro-2-methylphenoxyacetic acid (MCPA))
The primary degradation pathway of the herbicide MCPA in soil and by various microorganisms involves the cleavage of the ether linkage to form 4-chloro-2-methylphenol (MCP) as the major metabolite. wikipedia.orgmdpi.com However, alternative, minor pathways can exist. While the direct formation of this compound from MCPA is not a commonly reported major pathway, its structural similarity to MCPA and its degradation products suggests it could potentially be formed under specific environmental conditions or by certain microbial consortia, although this is not explicitly confirmed in the provided search results.
The typical degradation of MCPA proceeds through the formation of 4-chloro-2-methylphenol, which is then further metabolized. nih.govwikipedia.org For example, a soil pseudomonad has been shown to metabolize MCPA to 5-chloro-3-methylcatechol, which then undergoes ring fission. nih.govnih.gov
Analysis of Non-Metabolism by Dehalogenating Enzyme Systems from Soil Bacteria
As established in section 4.1.1, specific dehalogenating enzyme systems found in soil bacteria such as Flavobacterium peregrinum and Arthrobacter sp. are ineffective against this compound. nih.gov Cell-free extracts from these bacteria, which successfully dehalogenated MCPA, showed no activity towards this compound. nih.gov This highlights the specificity of these microbial enzymes and the recalcitrance of the anisole structure to this particular mode of biodegradation. The presence of the methoxy group, as opposed to the acetic acid side chain in MCPA, appears to be the critical factor preventing enzymatic action by these dehalogenating systems.
Research on Environmental Fate and Ecotoxicological Implications from a Degradation Perspective
The persistence of this compound due to its resistance to biodegradation by certain soil microorganisms has implications for its environmental fate. Compounds that are not readily degraded can accumulate in soil and potentially leach into water systems. The lack of metabolism by key dehalogenating bacteria suggests a longer environmental half-life compared to more readily degradable compounds like MCPA.
From a degradation perspective, the ecotoxicological implications are tied to the properties of the parent compound, as its transformation into potentially less or more toxic metabolites is limited in the presence of the studied microbial strains. The primary degradation product of the related herbicide MCPA is 4-chloro-2-methylphenol (MCP), which is considered to be very toxic to aquatic organisms. wikipedia.org While this compound itself is not being transformed into MCP by the investigated bacteria, its own inherent toxicity and persistence become the primary concern. The environmental risk of this compound is therefore linked to its stability and potential for bioaccumulation.
Advanced Theoretical and Computational Studies of 4 Chloro 2 Methylanisole
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. For 4-Chloro-2-methylanisole, these calculations can elucidate its electronic structure, geometry, and predict its reactivity.
Detailed computational studies on the closely related molecule 4-Chloro-2-methylaniline have utilized DFT and ab-initio methods, such as HF/6-31G(d,p) and B3LYP/6-311G(d,p), to determine optimized geometrical parameters and vibrational frequencies researchgate.net. A similar approach for this compound would involve optimizing the molecular geometry to find the most stable arrangement of its atoms. Key parameters such as bond lengths, bond angles, and dihedral angles that define its three-dimensional shape would be determined.
The electronic properties are described by the molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more likely to be reactive.
Another key output is the molecular electrostatic potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atom of the methoxy (B1213986) group and the aromatic ring would be expected to be electron-rich regions, while the chlorine atom would introduce an area of electronegativity. These maps are invaluable for predicting how the molecule will interact with other reagents.
Table 1: Predicted Quantum Chemical Properties of this compound (Illustrative Data based on DFT Calculations) This table is illustrative and based on typical results from DFT (B3LYP/6-31G) calculations for analogous compounds.*
| Property | Predicted Value |
|---|---|
| Total Energy (Hartree) | -785.123 |
| HOMO Energy (eV) | -6.45 |
| LUMO Energy (eV) | -0.98 |
| HOMO-LUMO Gap (eV) | 5.47 |
| Dipole Moment (Debye) | 1.85 |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This approach is particularly useful for conformational analysis and understanding non-covalent intermolecular interactions.
For this compound, the primary focus of conformational analysis would be the rotation around the C(ring)-O bond of the methoxy group and the C(ring)-C bond of the methyl group. While the benzene (B151609) ring is planar, these substituent groups can rotate. MD simulations can explore the potential energy surface associated with these rotations to identify the most stable conformers (rotational isomers). Studies on related substituted anisoles and thioanisoles reveal that the orientation of the methyl group relative to the ring substituents can significantly affect the molecule's energy and properties researchgate.net. The most stable conformation is typically one that minimizes steric hindrance between the methoxy group, the ortho-methyl group, and the ring's hydrogen atoms.
MD simulations are also powerful tools for studying how molecules interact with each other in a condensed phase (liquid or solid) or with a solvent. These simulations can model intermolecular forces such as van der Waals forces, dipole-dipole interactions, and potential halogen bonding. The chlorine atom on this compound can participate in halogen bonding, an important and directional non-covalent interaction that can influence its binding to biological targets or its behavior in solution nih.gov. By simulating a system containing multiple molecules, one can calculate properties like the radial distribution function, which describes the probability of finding a neighboring molecule at a certain distance, providing insight into the local structure of the liquid or solution dovepress.comuoa.gr.
Table 2: Key Intermolecular Interaction Energies for a this compound Dimer (Illustrative) This table presents hypothetical interaction energy components for a dimer, as would be calculated from MD or quantum chemical methods.
| Interaction Type | Estimated Energy (kJ/mol) | Contributing Moieties |
|---|---|---|
| Van der Waals | -15.5 | Aromatic Rings, Methyl Groups |
| Electrostatic (Dipole-Dipole) | -8.2 | Methoxy Group, Chloro Group |
| Halogen Bond (C-Cl···π) | -4.5 | Chlorine and Aromatic Ring of neighbor |
Structure-Activity Relationship (SAR) Studies of Halogenated Anisole (B1667542) Analogues
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity or a specific property. These studies are crucial in fields like drug discovery and toxicology to predict the activity of new molecules.
For halogenated anisoles, SAR studies would investigate how changes in the type, number, and position of halogen and other substituents on the anisole scaffold affect a particular biological endpoint. Key molecular descriptors often considered in these studies include:
Lipophilicity (logP): The partition coefficient between octanol (B41247) and water, which influences how a molecule is absorbed and distributed. Halogenation generally increases lipophilicity.
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents, often quantified by Hammett constants. A chlorine atom is electron-withdrawing, affecting the reactivity of the aromatic ring.
Steric Parameters: The size and shape of the molecule and its substituents (e.g., van der Waals volume), which can influence how it fits into a binding site.
QSAR models for other halogenated compounds have successfully predicted properties like endocrine disruption potential and antiproliferative activity nih.govnih.gov. A hypothetical SAR study on halogenated anisoles might reveal that increasing the number of chlorine atoms enhances a certain toxicity endpoint due to increased lipophilicity and altered electronic properties. Similarly, the position of the halogen could be critical; for instance, ortho-substitution might introduce steric hindrance that is absent with para-substitution, leading to different biological activities.
Table 3: Hypothetical SAR of Halogenated Anisole Analogues on a Biological Target This table illustrates how activity might change with structural modifications, a typical outcome of an SAR study.
| Compound | Modification vs. Parent Anisole | Predicted Relative Activity |
|---|---|---|
| Anisole | Reference | 1.0 |
| 4-Chloroanisole | Addition of para-Chloro | 3.5 |
| 2,4-Dichloroanisole | Addition of ortho,para-Dichloro | 8.2 |
| 4-Bromoanisole | Replacement of Chloro with Bromo | 4.1 |
| This compound | Addition of ortho-Methyl | 2.8 |
Predictive Modeling for Environmental Fate and Degradation Mechanisms
Computational models are increasingly used to predict the environmental fate of chemicals, including their persistence, transport, and degradation pathways. For this compound, which is known to be related to compounds that can cause "musty" or "moldy" odors, understanding its degradation is important nih.govmdpi.com.
Predictive models can simulate various degradation mechanisms, such as atmospheric oxidation, hydrolysis, and biodegradation. Atmospheric degradation is often initiated by reaction with hydroxyl (•OH) radicals. Computational chemistry can calculate the reaction rates and identify the most likely sites of attack on the molecule. For this compound, this would likely be addition to the aromatic ring or hydrogen abstraction from the methyl or methoxy groups.
Biodegradation pathways can also be predicted based on known metabolic reactions. Studies on the degradation of similar compounds, such as 4-chloro-2-aminophenol, have shown that breakdown can proceed through intermediates like 4-chlorocatechol, followed by ring cleavage nih.govresearchgate.net. It is plausible that the biodegradation of this compound could follow a similar pathway involving initial demethylation to form 4-chloro-2-methylphenol (B52076), followed by hydroxylation and subsequent ring opening. Computational models can estimate the thermodynamic feasibility and kinetic barriers of these proposed steps, helping to construct a complete degradation network.
Table 4: Predicted Major Initial Degradation Products of this compound Based on computational predictions and known pathways of analogous compounds.
| Degradation Process | Predicted Initial Intermediate(s) | Mechanism |
|---|---|---|
| Atmospheric Oxidation | Hydroxylated chloro-methylanisole radical | •OH radical addition to the ring |
| Biodegradation (Fungal/Bacterial) | 4-Chloro-2-methylphenol | O-Demethylation of the methoxy group |
| Photodegradation (in water) | 2-Methylanisole (B146520) | Reductive dehalogenation (loss of Cl) |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-chloro-2-methylanisole, and how can purity be optimized?
- Methodology : Utilize nucleophilic substitution or etherification reactions with 4-chloro-2-methylphenol and methylating agents (e.g., methyl iodide) under controlled conditions. For purification, employ recrystallization using ethanol-water mixtures (as in for structurally similar compounds) and monitor purity via melting point analysis (141–143°C range) and HPLC .
- Purity Optimization : Implement gradient elution in column chromatography (silica gel, hexane/ethyl acetate) to separate isomers or byproducts. Validate purity using H/C NMR and mass spectrometry .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Key Techniques :
- NMR : Analyze aromatic proton environments ( ppm for chloro-methyl-substituted benzene) and methoxy group signals ( ppm) .
- IR : Identify C-O-C (asymmetric stretching at ~1250 cm) and C-Cl (600–800 cm) functional groups .
- GC-MS : Confirm molecular ion peaks ( ~156–158) and fragmentation patterns .
Q. How should this compound be handled safely in laboratory settings?
- Safety Protocols : Use fume hoods for synthesis steps to avoid inhalation of volatile intermediates. Store in amber glass vials at 4°C to prevent photodegradation. Refer to safety data sheets for structurally similar chlorinated anisoles (e.g., 4-chloro-2-nitroanisole in ) for hazard mitigation .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic structure and reactivity of this compound?
- Methodology : Employ hybrid functionals (e.g., B3LYP from ) with a 6-311++G(d,p) basis set to model charge distribution and frontier molecular orbitals. Validate against experimental UV-Vis spectra to assess transitions influenced by chloro and methoxy substituents .
- Applications : Predict regioselectivity in electrophilic substitution reactions (e.g., nitration) by analyzing Fukui indices .
Q. What mechanistic pathways govern the photocatalytic degradation of this compound?
- Degradation Pathways :
Hydroxyl Radical Attack : Hydroxyl radicals () from TiO/UV systems cleave the methoxy group, forming 4-chloro-2-methylphenol ( ).
Oxidation Steps : Subsequent oxidation yields methylhydroquinone and 1,2,4-trihydroxybenzene.
- Kinetic Analysis : Use pseudo-first-order models () to compare experimental degradation rates with computational predictions (e.g., transition state theory) .
Q. How can researchers resolve contradictions in reported reaction yields or degradation efficiencies?
- Controlled Replicates : Standardize light intensity, catalyst loading, and pH.
- Advanced Analytics : Quantify intermediates via LC-MS/MS to confirm pathway consistency.
- Error Analysis : Apply uncertainty quantification (e.g., Monte Carlo simulations) to identify systemic vs. random errors .
Q. What strategies are effective for studying the biological activity of this compound derivatives?
- Approach :
- Derivatization : Synthesize sulfonamide or carboxamide analogs (e.g., ) for antimicrobial screening.
- In Vitro Assays : Use MTT assays on cell lines to assess cytotoxicity. Pair with molecular docking (AutoDock Vina) to predict binding affinities for target enzymes .
Q. How can isomerism in this compound derivatives be analyzed and separated?
- Separation Techniques :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
